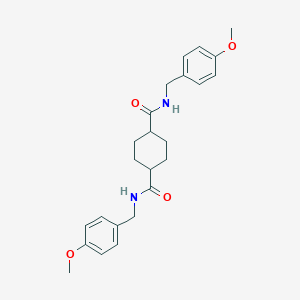![molecular formula C17H18ClN3O2 B269045 N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)butanamide](/img/structure/B269045.png)
N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)butanamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively researched for its anti-inflammatory and anti-cancer properties. It was first synthesized in 2001 by Bayer Pharmaceuticals and has since been used in numerous scientific studies to explore its potential therapeutic applications.
Wirkmechanismus
N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)butanamide 11-7082 inhibits the activity of NF-κB by targeting the IκB kinase (IKK) complex, which is responsible for phosphorylating IκB proteins and targeting them for degradation. By inhibiting IKK activity, N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)butanamide 11-7082 prevents the degradation of IκB proteins and thereby inhibits the translocation of NF-κB to the nucleus, where it can activate the transcription of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects:
N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)butanamide 11-7082 has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been shown to inhibit the production of reactive oxygen species (ROS) and to induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and to inhibit the activity of the proteasome, a cellular complex that plays a critical role in protein degradation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)butanamide 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, making it a versatile tool for studying NF-κB signaling. It has also been extensively studied and validated in numerous experimental systems, making it a reliable tool for studying inflammation and cancer. However, there are also limitations to its use, including potential off-target effects and toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)butanamide 11-7082. One area of interest is the development of more potent and selective inhibitors of IKK activity, which could have improved therapeutic potential for the treatment of inflammation and cancer. Another area of interest is the exploration of the neuroprotective effects of N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)butanamide 11-7082, which could have implications for the treatment of neurodegenerative diseases. Finally, there is interest in exploring the potential of N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)butanamide 11-7082 as a tool for studying the role of NF-κB signaling in various physiological processes, including immune function and metabolism.
Synthesemethoden
The synthesis of N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)butanamide 11-7082 involves a multi-step process that begins with the reaction of 4-chloroaniline with phosgene to form 4-chloroanilinocarbonyl chloride. This intermediate is then reacted with 3-aminophenylbutyric acid to form the final product, N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)butanamide.
Wissenschaftliche Forschungsanwendungen
N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)butanamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. By inhibiting NF-κB activity, N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)butanamide 11-7082 has been shown to reduce inflammation and inhibit the growth and survival of cancer cells.
Eigenschaften
Produktname |
N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)butanamide |
|---|---|
Molekularformel |
C17H18ClN3O2 |
Molekulargewicht |
331.8 g/mol |
IUPAC-Name |
N-[3-[(4-chlorophenyl)carbamoylamino]phenyl]butanamide |
InChI |
InChI=1S/C17H18ClN3O2/c1-2-4-16(22)19-14-5-3-6-15(11-14)21-17(23)20-13-9-7-12(18)8-10-13/h3,5-11H,2,4H2,1H3,(H,19,22)(H2,20,21,23) |
InChI-Schlüssel |
RTGUMUSLDGSHEV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(acetylamino)phenyl]-2-(4-isopropylphenoxy)propanamide](/img/structure/B268962.png)
![3-[(cyclopropylcarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268964.png)
![3-[(cyclopropylcarbonyl)amino]-N-propylbenzamide](/img/structure/B268965.png)
![2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B268968.png)
![2-(4-methoxyphenyl)-N-[3-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B268974.png)
![4-isopropoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268977.png)

![2-phenoxy-N-[4-(propanoylamino)phenyl]butanamide](/img/structure/B268980.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268981.png)
![2-phenoxy-N-[3-(propionylamino)phenyl]butanamide](/img/structure/B268982.png)
![N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B268983.png)
![N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)butanamide](/img/structure/B268984.png)
![4-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268986.png)
![4-{[(3,4-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B268987.png)